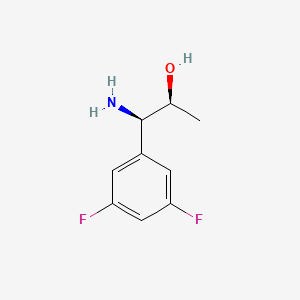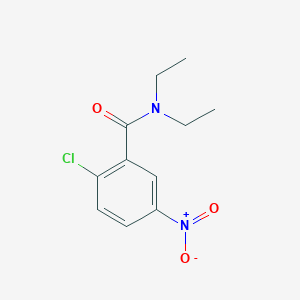
2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid is an organic compound that features a triazole ring substituted with a bromoethyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Bromoethyl Group: The bromoethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole with 2-bromoethanol in the presence of a base such as potassium carbonate.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
化学反应分析
Types of Reactions
2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The triazole ring and the bromoethyl group can be subjected to oxidation and reduction reactions, leading to the formation of different functional groups.
Esterification and Hydrolysis: The acetic acid moiety can undergo esterification to form esters or hydrolysis to revert to the acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Esterification: Catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used in esterification reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted triazoles with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the triazole ring and bromoethyl group.
Esterification: Products include esters of this compound.
科学研究应用
2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used to study the biological activity of triazole derivatives and their interactions with biological targets.
作用机制
The mechanism of action of 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA.
相似化合物的比较
Similar Compounds
2-(4-(2-Chloroethyl)-1H-1,2,3-triazol-1-YL)acetic acid: Similar structure but with a chloroethyl group instead of a bromoethyl group.
2-(4-(2-Iodoethyl)-1H-1,2,3-triazol-1-YL)acetic acid: Similar structure but with an iodoethyl group.
2-(4-(2-Fluoroethyl)-1H-1,2,3-triazol-1-YL)acetic acid: Similar structure but with a fluoroethyl group.
Uniqueness
2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. The bromoethyl group is more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C6H8BrN3O2 |
|---|---|
分子量 |
234.05 g/mol |
IUPAC 名称 |
2-[4-(2-bromoethyl)triazol-1-yl]acetic acid |
InChI |
InChI=1S/C6H8BrN3O2/c7-2-1-5-3-10(9-8-5)4-6(11)12/h3H,1-2,4H2,(H,11,12) |
InChI 键 |
NWNLREICJHGLCA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=NN1CC(=O)O)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)

![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13049124.png)



![5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
![3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide](/img/structure/B13049145.png)


![6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide](/img/structure/B13049158.png)

![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13049166.png)

